molecular formula C11H15N3O3 B4063721 N-methyl-5-(4-morpholinyl)-2-nitroaniline

N-methyl-5-(4-morpholinyl)-2-nitroaniline

Cat. No.: B4063721
M. Wt: 237.25 g/mol
InChI Key: UMABMSCNOKYNCJ-UHFFFAOYSA-N
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Description

N-methyl-5-(4-morpholinyl)-2-nitroaniline, also known as NMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NMN is a nitroaniline derivative and has been extensively studied for its biological and chemical properties.

Scientific Research Applications

Synthesis of Benzimidazoles

N-methyl-5-(4-morpholinyl)-2-nitroaniline is used in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, acting as glucosidase inhibitors with antioxidant activity. These compounds are designed and synthesized starting from this compound with various aldehydes, showcasing potential for in vitro antioxidant activities and glucosidase inhibition, better than the standard acarbose in some cases. This highlights its role in medicinal chemistry for developing new therapeutic agents (Özil, Baltaş, & Parlak, 2018).

Blocking Carcinogenic N-Nitroso Compounds Formation

Research shows that the formation of carcinogenic N-nitroso compounds can be blocked by ascorbic acid in reactions involving nitrous acid and various compounds including this compound. This study suggests a method to potentially reduce the risk of carcinogenic N-nitroso compounds formation from drugs, which could be lessened by combining such drugs with ascorbic acid (Mirvish, Wallcave, Eagen, & Shubik, 1972).

Synthesis of Pyrroloquinolines

This compound is involved in the synthesis of Pyrrolo[4,3,2-de]quinolines, indicating its use in complex organic synthesis processes. This highlights its application in the creation of specialized compounds with potential pharmaceutical or material science applications (Roberts, Joule, Bros, & Álvarez, 1997).

Study of Nitrosamine Formation

The compound is studied in the context of understanding nitrosamine formation, specifically looking at the reactions of S-nitrosocysteine with secondary amines including this compound. This research is relevant in the food industry and possibly in understanding nitrosamine-related carcinogenesis (Dennis, Davies, & McWeeny, 1979).

Antimalarial Activity

Further, it serves as a precursor in the synthesis of compounds tested for antimalarial activity, showcasing the broad spectrum of potential pharmacological applications. The derivatives prepared from this compound, through various synthetic pathways, exhibit significant activity against malaria, demonstrating its value in drug discovery (Werbel et al., 1986).

Properties

IUPAC Name

N-methyl-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-12-10-8-9(2-3-11(10)14(15)16)13-4-6-17-7-5-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMABMSCNOKYNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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